サキナビール-d9

説明

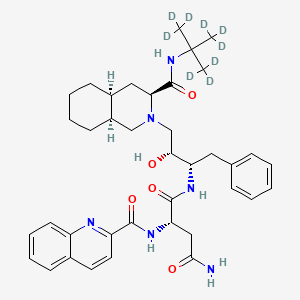

サキニビル-d9は、HIVプロテアーゼ阻害剤であるサキニビルの重水素化形態です。 主に、ガスクロマトグラフィー質量分析法(GC-MS)または液体クロマトグラフィー質量分析法(LC-MS)によるサキニビルの定量のための内部標準として使用されます . サキニビル自体は、HIV療法のために開発された最初のプロテアーゼ阻害剤であり、この病気の治療状況を大きく変えました .

科学的研究の応用

Saquinavir-d9 has several scientific research applications:

作用機序

サキニビル-d9は、サキニビルのアイソトポログであるため、同じ作用機序を共有しています。サキニビルは、感染性ウイルス粒子の成熟に不可欠なHIV-1プロテアーゼ酵素を阻害します。 プロテアーゼの活性部位に結合することで、サキニビルはウイルスポリタンパク質の切断を阻止し、それによってウイルスの複製を阻害します . 関連する分子標的には、HIV-1プロテアーゼ酵素とウイルス複製に関連する経路が含まれます .

6. 類似の化合物との比較

サキニビル-d9は、以下のような他のHIVプロテアーゼ阻害剤と比較することができます。

リトナビル: サキニビルと組み合わせて使用されることが多く、そのバイオアベイラビリティを高めるためのプロテアーゼ阻害剤.

インジナビル: サキニビルと同様に、HIVプロテアーゼ酵素を阻害しますが、薬物動態特性が異なります.

ダルナビル: 高力価と、耐性株のHIVを阻害する能力で知られています.

サキニビル-d9は、重水素化されているためユニークであり、定量方法の精度と正確性を向上させることで、分析アプリケーションに利点をもたらします .

生化学分析

Biochemical Properties

Saquinavir-d9, like Saquinavir, is a potent inhibitor of HIV-1 and HIV-2 protease . This interaction with the protease enzyme is crucial for the antiviral activity of Saquinavir-d9 .

Cellular Effects

Saquinavir-d9 affects various types of cells, particularly those infected with HIV. By inhibiting the HIV protease, it prevents the virus from replicating within the cell . This has a significant impact on cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of Saquinavir-d9 involves binding to the HIV protease, an enzyme critical for the life cycle of the virus . This binding inhibits the activity of the protease, preventing it from cleaving the viral polyprotein into individual functional proteins . This inhibition disrupts the replication of the virus .

Dosage Effects in Animal Models

The dosage effects of Saquinavir-d9 in animal models have not been extensively studied. Studies on Saquinavir have shown that its bioavailability can be significantly increased when co-administered with ritonavir .

Metabolic Pathways

Saquinavir-d9 is likely to be involved in similar metabolic pathways as Saquinavir. Saquinavir is metabolized primarily by the CYP3A enzyme .

Subcellular Localization

Given its role as an HIV protease inhibitor, it is likely to be found in the same subcellular locations as the HIV protease, primarily in the cytoplasm .

準備方法

サキニビル-d9の調製には、サキニビル分子に重水素原子を組み込むことが含まれます。これは、一般的に、水素原子を重水素で置き換える合成経路によって達成されます。一般的な方法の1つは、合成プロセスに重水素化試薬を使用することです。 例えば、重水素化溶媒と重水素化還元剤を使用して、重水素を分子に導入することができます .

サキニビル-d9の工業生産は、同様の原理に従いますが、より大規模に行われます。このプロセスには、中間体の合成、精製、最終的な重水素化など、複数のステップが含まれます。 反応条件は、最終生成物の高い収率と純度を確保するために慎重に制御されます .

化学反応の分析

サキニビル-d9は、非重水素化の対応物と同様に、さまざまな化学反応を起こします。これらには以下が含まれます。

これらの反応から生成される主な生成物は、一般的に、親化合物と比較して不活性であることが多い、ヒドロキシル化または還元された代謝物です .

4. 科学研究への応用

サキニビル-d9は、いくつかの科学研究への応用があります。

類似化合物との比較

Saquinavir-d9 can be compared with other HIV protease inhibitors such as:

Ritonavir: Another protease inhibitor often used in combination with saquinavir to enhance its bioavailability.

Indinavir: Similar to saquinavir, it inhibits the HIV protease enzyme but has different pharmacokinetic properties.

Darunavir: Known for its high potency and ability to inhibit resistant strains of HIV.

Saquinavir-d9 is unique due to its deuterated nature, which provides advantages in analytical applications by improving the accuracy and precision of quantification methods .

特性

IUPAC Name |

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAXKHKRTORLEM-ABBOPLMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662189 | |

| Record name | N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 0.22 g/100 mL @ 25 °C | |

| Record name | SAQUINAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2X10-31 mm Hg @ 25 °C /Estimated/ | |

| Record name | SAQUINAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

While the complete mechanisms of antiviral activity of saquinavir have not been fully elucidated, saquinavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Saquinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the replication cycle of HIV and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). Because saquinavir is a structural analog of the HIV Phe-Pro protease cleavage site, the drug inhibits the function of the enzyme. By interfering with the formation of these essential proteins and enzymes, saquinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Saquinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Saquinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., Unlike nucleoside antiretroviral agents, the antiviral activity of saquinavir does not depend on intracellular conversion to an active metabolite. Saquinavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, nelfinavir, ritonavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of some nucleoside reverse transcriptase inhibitors and HIV protease inhibitors may be additive or synergistic. | |

| Record name | SAQUINAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Off-white to white very fine powder | |

CAS No. |

1356355-11-7, 127779-20-8 | |

| Record name | N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAQUINAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B577378.png)

![Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate](/img/structure/B577382.png)

![3-Bromo-5-chloroimidazo[1,2-A]pyridine](/img/structure/B577394.png)

![7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B577399.png)